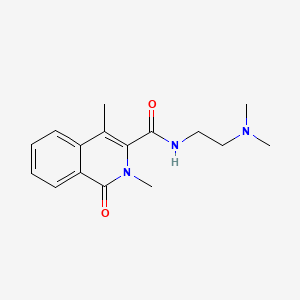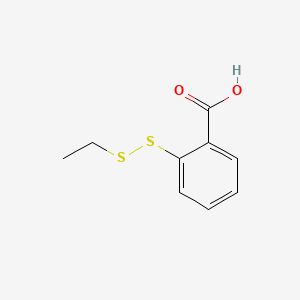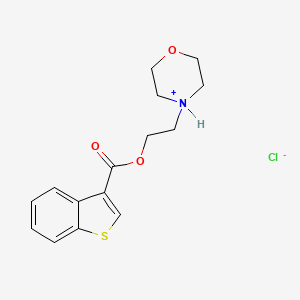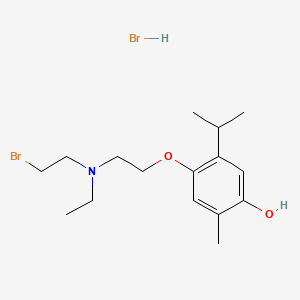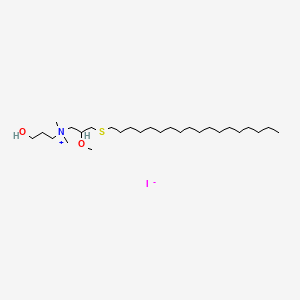
Acetic acid, oxophosphono-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, oxophosphono-, also known as phosphonoacetic acid, is an organophosphorus compound with the chemical formula C2H5O5P. It is a colorless to yellowish liquid with a pungent odor and is soluble in water. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phosphonoacetic acid can be synthesized through several methods. One common route involves the reaction of diethyl phosphite with chloroacetic acid under basic conditions. The reaction proceeds as follows:
(C2H5O)2P(O)H + ClCH2COOH → HOCH2P(O)(OH)2 + C2H5Cl
This reaction typically requires a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: On an industrial scale, phosphonoacetic acid is produced by the hydrolysis of diethyl phosphonoacetate. The process involves the following steps:
- Diethyl phosphonoacetate is prepared by reacting diethyl phosphite with ethyl chloroacetate.
- The ester is then hydrolyzed using a strong acid, such as hydrochloric acid, to yield phosphonoacetic acid.
Análisis De Reacciones Químicas
Types of Reactions: Phosphonoacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonoacetic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphonate compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus trichloride are often employed.
Major Products Formed:
Oxidation: Phosphonoacetic acid derivatives with higher oxidation states.
Reduction: Various phosphonate compounds.
Substitution: Substituted phosphonoacetic acid derivatives.
Aplicaciones Científicas De Investigación
Phosphonoacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and as a stabilizer for free radical polymerization.
Biology: It serves as an inhibitor of DNA polymerase, making it useful in studies of viral replication and DNA synthesis.
Medicine: Phosphonoacetic acid derivatives are explored for their potential antiviral properties.
Industry: It is used in the production of flame retardants, plasticizers, and as a chelating agent in water treatment processes.
Mecanismo De Acción
Phosphonoacetic acid can be compared with other organophosphorus compounds such as:
Phosphonoformic acid: Similar in structure but with different applications, primarily as an antiviral agent.
Phosphonoacetic acid derivatives: These include various substituted phosphonoacetic acids with unique properties and uses.
Uniqueness: Phosphonoacetic acid is unique due to its dual functionality as both a carboxylic acid and a phosphonic acid, allowing it to participate in a wide range of chemical reactions and applications.
Comparación Con Compuestos Similares
- Phosphonoformic acid
- Phosphonomethylglycine
- Phosphonoacetaldehyde
Propiedades
Número CAS |
26647-76-7 |
|---|---|
Fórmula molecular |
C2H3O6P |
Peso molecular |
154.02 g/mol |
Nombre IUPAC |
2-oxo-2-phosphonoacetic acid |
InChI |
InChI=1S/C2H3O6P/c3-1(4)2(5)9(6,7)8/h(H,3,4)(H2,6,7,8) |
Clave InChI |
HISRLFWNBVQMKW-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(=O)P(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



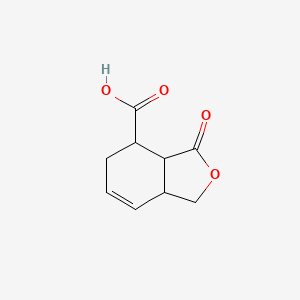
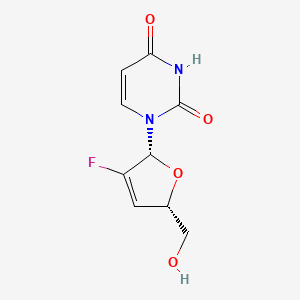
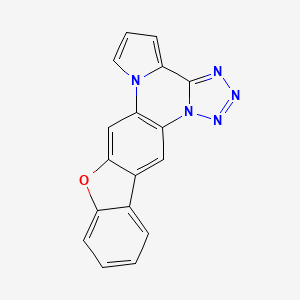

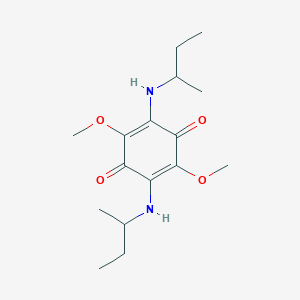

![calcium;(3R,5S,6E,8E)-9-(4-fluorophenyl)-3,5-dihydroxy-9-[[[methyl(methylsulfonyl)amino]-[(E)-2-methylpropylideneamino]methylidene]amino]nona-6,8-dienoate;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12805615.png)

